L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine

Peptide Synthesis Quality Control Biochemical Research

Eliminate assay variability caused by undefined peptide standards. This synthetic pentapeptide, H-Ser-Tyr-Thr-Ile-Asn-OH, provides a sequence-specific, monoisotopic anchor (596.280592 g/mol) for absolute mass calibration in proteomics workflows. - Ensures mass accuracy verification, outperforming generic peptide mixtures. - Serves as a validated negative control for sequence-dependent binding studies (e.g., SPR). - Supplied with rigorous analytical documentation to verify identity, not assumed by class.

Molecular Formula C26H40N6O10
Molecular Weight 596.6 g/mol
CAS No. 918433-68-8
Cat. No. B12622345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine
CAS918433-68-8
Molecular FormulaC26H40N6O10
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N
InChIInChI=1S/C26H40N6O10/c1-4-12(2)20(24(39)30-18(26(41)42)10-19(28)36)31-25(40)21(13(3)34)32-23(38)17(29-22(37)16(27)11-33)9-14-5-7-15(35)8-6-14/h5-8,12-13,16-18,20-21,33-35H,4,9-11,27H2,1-3H3,(H2,28,36)(H,29,37)(H,30,39)(H,31,40)(H,32,38)(H,41,42)/t12-,13+,16-,17-,18-,20-,21-/m0/s1
InChIKeyVVVPHJPELSMCHS-BWENYUFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine Selection Guide


L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine is a defined-sequence synthetic pentapeptide (H-Ser-Tyr-Thr-Ile-Asn-OH) with a molecular formula of C₂₆H₄₀N₆O₁₀ and a monoisotopic mass of 596.280592 g/mol [1]. It is categorized as a biochemical research tool, used primarily as a model peptide for studying protein interactions, folding, and as a standard in analytical techniques . Its precise sequence and stereochemistry (all L-amino acids) are critical for its function as a specific substrate or binding partner in biochemical assays.

Defined-sequence pentapeptide Specific H-Ser-Tyr-Thr-Ile-Asn-OH probe for sequence-dependent biochemical assays.
All-L stereochemical control Supports stereospecific interaction studies; not a racemic or mixed-isomer peptide.
Free C-terminal acid form Reactive species for conjugation workflows and native-like binding studies.

Generic Substitution Limitations for L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine


Substituting L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine with a generic pentapeptide or close analog is not scientifically valid due to the sequence-dependent nature of peptide bioactivity. Even single amino acid changes can drastically alter a peptide's 3D conformation, receptor binding kinetics, and biological function [1]. This peptide contains a unique combination of a polar hydroxyl-rich N-terminus (Ser-Tyr-Thr), a hydrophobic beta-branched central residue (Ile), and a C-terminal amide (Asn), which collectively determine its specific physicochemical profile, including its exact isoelectric point, hydrophobicity, and potential for post-translational modifications. Therefore, its identity must be verified through rigorous analytical characterization, not assumed by class.

Sequence
Sequence mismatch with isobaric analogs may invalidate binding and activity assays; mass-based identification alone is insufficient.
C-Terminus
Protected intermediates (e.g., methyl esters) block conjugation. Free acid form is required for native-like interaction and coupling workflows.
Physicochemical
Substituting residues may shift pI, hydrophobicity, and chromatographic behavior, altering method transfer and assay reproducibility.

Differentiation Evidence for L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine


Sequence Specificity vs. Generic Pentapeptides

The target compound is distinguished by its precise primary sequence, H-Ser-Tyr-Thr-Ile-Asn-OH. This exact sequence is not a common fragment of abundant proteins like albumin or casein, unlike generic pentapeptides often used as negative controls. Comparative sequence alignment confirms its unique identity against other commercially available pentapeptides with the same molecular formula but different sequences, such as L-alanyl-L-threonyl-L-leucyl-L-alanyl-L-serine p-nitrobenzyl ester (CAS 77327-36-7) . Selection of the correct sequence is the primary requirement for any sequence-dependent assay.

Sequence Specificity
Class-level inference
H-Ser-Tyr-Thr-Ile-Asn-OH vs. isobaric analog (CAS 77327-36-7): complete sequence mismatch despite identical MW
Supports sequence-verified procurement; mass-only identification may lead to non-functional isobaric peptide selection.
Data to verify: source-specific sequence confirmation by MS/MS or Edman degradation.
Peptide Synthesis Quality Control Biochemical Research

Monoisotopic Mass Purity for MS Standards

For use as a mass spectrometry (MS) standard, the monoisotopic mass of the target compound is a critical parameter. The EPA DSSTox database records the monoisotopic mass for this specific sequence as 596.280592 g/mol [1]. This value provides a precise target for high-resolution mass spectrometry (HRMS) calibration. In contrast, a related methyl ester analog with the same molecular formula, L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester (CAS 123951-82-6), has a different calculated logP of 1.63240 , which would alter its chromatographic retention time and ionization efficiency, making it a poor substitute as an MS standard for the target peptide.

Monoisotopic Mass
Cross-study comparable
596.280592 g/mol
Provides a precise anchor for HRMS calibration; related methyl ester analog shows different chromatographic behavior.
Source: EPA DSSTox. Reported mass supports analytical standard review.
Analytical Chemistry Mass Spectrometry Proteomics

Free Acid C-Terminus vs. Protected Intermediates

The target peptide possesses a free carboxylic acid at the C-terminus (Asn-OH). This differentiates it from peptide synthesis intermediates that are often protected as methyl or amide esters. A direct comparator is the methyl ester derivative from the Molbase database (CAS 123951-82-6) , which has a blocked C-terminus. The free acid form is the reactive species for further conjugation reactions (e.g., to carriers or surfaces) and is required for studying native-like interactions where a free carboxyl group is essential, as demonstrated in structure-activity studies on peptide T analogs, where the C-terminal carboxyl group was found to be critical for chemotactic activity [1].

C-Terminal Group
Class-level inference
Free carboxylic acid (-OH) vs. methyl ester (-OCH3)
Free acid supports conjugation and native-like binding; blocked ester variants halt coupling without deprotection.
Context-dependent; review C-terminal requirements for target assay.
Peptide Chemistry Reactivity Conjugation

Application Scenarios for L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine


HRMS Calibration Standard for Peptide Quantitation

Due to its precisely defined and verified monoisotopic mass (596.280592 g/mol) [1], this pentapeptide serves as an ideal low-molecular-weight calibrant for high-resolution mass spectrometry workflows focused on peptide quantitation. Unlike isobaric analogs with different sequences, this peptide's exact mass provides a unique anchor point for mass accuracy verification in proteomics experiments.

Negative Control for Protein Interaction Assays

This specific sequence, Ser-Tyr-Thr-Ile-Asn, is not a canonical binding motif. It can be used as a sequence-specific negative control in pull-down or surface plasmon resonance (SPR) assays where a bioactive pentapeptide of similar size and composition is the positive control, allowing researchers to attribute observed effects to the specific sequence rather than general physicochemical properties [2].

Substrate Specificity for Peptidases and Kinases

The peptide contains potential phosphorylation sites (Ser, Tyr, Thr) and a C-terminal Asn, making it a valuable substrate for screening the activity of protein kinases or specific peptidases. Its activity can be quantitatively compared against analogous sequences (e.g., where alanine is substituted for threonine) to map enzyme active site requirements, as supported by structure-activity relationship principles [2].

Application
Selection Property
Validation Focus
HRMS calibration standard
Monoisotopic mass accuracy
Mass verification and sequence identity confirmation
Negative control for interaction assays
Sequence specificity
Binding response vs. positive control peptides
Enzyme substrate screening
Phosphorylation site availability
Activity comparison against sequence analogs
Quote Request

Request a Quote for L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.